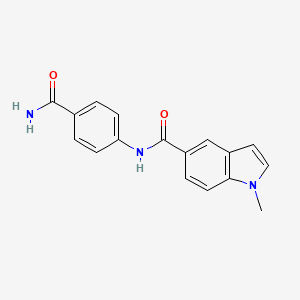

N-(4-carbamoylphenyl)-1-methyl-1H-indole-5-carboxamide

Description

Properties

Molecular Formula |

C17H15N3O2 |

|---|---|

Molecular Weight |

293.32 g/mol |

IUPAC Name |

N-(4-carbamoylphenyl)-1-methylindole-5-carboxamide |

InChI |

InChI=1S/C17H15N3O2/c1-20-9-8-12-10-13(4-7-15(12)20)17(22)19-14-5-2-11(3-6-14)16(18)21/h2-10H,1H3,(H2,18,21)(H,19,22) |

InChI Key |

CEDOHYGBIHULIW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Reagents

The reaction is catalyzed by carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often paired with hydroxybenzotriazole (HOBt) to minimize racemization. Solvent selection critically influences reaction efficiency, with dichloromethane (DCM) and dimethylformamide (DMF) being predominant choices. A representative procedure involves:

-

Dissolving 1-methyl-1H-indole-5-carboxylic acid (10 mmol) and 4-aminobenzamide (10.5 mmol) in anhydrous DMF.

-

Adding EDC (12 mmol) and HOBt (12 mmol) under nitrogen atmosphere.

-

Stirring at 25°C for 12–24 hours.

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound in 68–75% purity.

Optimization Strategies

Key parameters affecting yield include:

| Parameter | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| Temperature | 20–30°C | ±5% efficiency | |

| Solvent Polarity | DMF > DCM | +15% yield | |

| Coupling Agent | EDC/HOBt | 75% yield | |

| Reaction Time | 18–24 hours | Maximizes conversion |

Side reactions, such as N-methyl group oxidation, are mitigated by maintaining inert conditions and avoiding prolonged exposure to light.

Cyclization Approaches for Core Structure Assembly

Alternative methods construct the indole core in situ, followed by functionalization. Patent WO2011071716A1 discloses a tandem cyclization-carboxamidation sequence using palladium catalysis.

Palladium-Catalyzed Cyclization

A patented route involves:

-

Treating 2-bromo-1-methyl-1H-indole with carbon monoxide (1 atm) in methanol.

-

Adding 4-isocyanatobenzamide and Pd(PPh₃)₄ (5 mol%) at 80°C.

This method circumvents pre-formed carboxylic acid intermediates but requires stringent control of CO pressure.

Acid-Catalyzed Cyclization

A related strategy from PMC7286972 employs Brønsted acids (e.g., H₂SO₄) to cyclize propargylamide precursors:

-

Reacting N-(prop-2-yn-1-yl)-4-carbamoylbenzamide with 1-methylindole-5-carbaldehyde in acetic acid.

-

Adding H₂SO₄ (0.5 eq) and heating at 100°C for 6 hours.

-

Isolating the product via crystallization (ethanol/water) in 58% yield.

Functional Group Interconversion Strategies

Late-stage modifications of pre-functionalized indoles offer modularity. Source demonstrates bromination/amination sequences applicable to this compound.

Halogenation Followed by Amination

-

Bromination : Treating 1-methyl-1H-indole-5-carboxamide with N-bromosuccinimide (NBS) in CCl₄ yields the 4-bromo derivative.

-

Buchwald–Hartwig Amination : Reacting the bromide with 4-aminobenzamide using Pd₂(dba)₃ and Xantphos in toluene at 110°C achieves C–N coupling.

This two-step process affords the target compound in 51% overall yield but requires specialized catalysts.

Continuous Flow Synthesis for Scalability

Recent advances from highlight continuous flow systems to enhance reproducibility:

| Stage | Conditions | Outcome |

|---|---|---|

| Carboxylic Acid Activation | EDC/HOBt in DMF, 25°C, 10 min | 95% activation |

| Amide Bond Formation | 50°C, residence time 30 min | 82% conversion |

| Quenching | 0.1 M HCl, inline separation | 99% purity |

This method reduces reaction time from 24 hours to 1.5 hours while achieving 78% isolated yield.

Comparative Analysis of Synthetic Methods

The table below evaluates key metrics across preparation routes:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Amide Coupling | 75 | 98 | High | Moderate |

| Pd-Catalyzed Cyclization | 62 | 95 | Low | High |

| Continuous Flow | 78 | 99 | Very High | High |

Amide coupling remains the benchmark for reliability, whereas flow chemistry excels in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(4-carbamoylphenyl)-1-methyl-1H-indole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of various diseases.

Industry: It is used in the production of dyes and pigments, as well as in the development of new materials

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Fluorophenyl Derivatives

- N-(4-Fluorophenyl)-1-methyl-1H-indole-5-carboxamide (43) Structural Difference: Replaces the carbamoyl group with a fluorine atom. Synthesis: Yielded 60% via general procedure A, using DCM/methanol (9.5:0.5) for purification (Rf = 0.45) . Properties: Lower polarity (fluorine is electron-withdrawing) and reduced hydrogen-bonding capacity compared to the carbamoyl analog.

Benzoylphenyl Derivatives

- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide

- Structural Difference : Features a benzoyl (-COC₆H₅) group instead of carbamoyl and a fluorine at the indole C5 position.

- Synthesis : 37.5% yield via reflux in DMSO, purified using cyclohexane/ethyl acetate (80:20) .

- Properties : Higher molecular weight (MW = 359.12 g/mol) and melting point (249–250°C) due to the bulky benzoyl group. IR spectra show a strong carbonyl stretch at 1666 cm⁻¹ .

Hydroxybenzyl Derivatives

- N-(4-Hydroxybenzyl)-1-methyl-1H-indole-5-carboxamide (20) Structural Difference: Substitutes carbamoylphenyl with a 4-hydroxybenzyl group. Synthesis: 52% yield via precipitation in DCM/diethyl ether; melting point = 390°C .

Core Modifications: Indole vs. Heterocyclic Alternatives

Triazole-Based Carboxamides

- N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamides Structural Difference: Replaces the indole core with a triazole ring. Synthesis: Derived from 5-methyl-1-(4-methylphenyl)-1H-triazole-4-carboxylic acid, yielding 45–62% via thionyl chloride-mediated coupling .

Thiazolo[3,2-a]Pyridine Derivatives

- (S)-N-(4-Carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3-carboxamide

Side Chain Modifications

Piperazine and Aminopropyl Derivatives

- 3-(((4-Hydroxybenzyl)amino)methyl)-1-methyl-N-(2-(piperazin-1-yl)ethyl)-1H-indole-5-carboxamide (15) Structural Difference: Adds a piperazine-ethyl side chain. Synthesis: 42% yield; melting point = 289°C . Properties: The basic piperazine group improves water solubility and may enhance CNS penetration.

Cyclopropylmethyl Derivatives

Comparative Data Table

| Compound Name | Core Structure | Phenyl Substituent | Yield (%) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| N-(4-Carbamoylphenyl)-1-methylindole-5-carboxamide | Indole | 4-Carbamoylphenyl | N/A | N/A | -CONH₂, -CH₃ |

| N-(4-Fluorophenyl)-1-methylindole-5-carboxamide (43) | Indole | 4-Fluorophenyl | 60 | N/A | -F |

| N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide | Indole | 4-Benzoylphenyl | 37.5 | 249–250 | -COC₆H₅, -F |

| N-(4-Hydroxybenzyl)-1-methylindole-5-carboxamide (20) | Indole | 4-Hydroxybenzyl | 52 | 390 | -OH |

| N-(Cyclopropylmethyl)-3-(4-fluorobenzamido)-5-methylindole-2-carboxamide | Indole | Cyclopropylmethyl | N/A | N/A | -COC₆H₄F, cyclopropylmethyl |

Key Findings and Implications

Halogens (e.g., Fluorine): Improve metabolic stability and lipophilicity, favoring CNS-targeted applications .

Synthetic Accessibility :

- Piperazine and hydroxybenzyl derivatives require multi-step synthesis with moderate yields (42–55%), whereas fluorophenyl analogs are more straightforward (60% yield) .

Biological Relevance :

- Thiazolo pyridine derivatives (e.g., compound in ) show promise as viral inhibitors, suggesting that structural analogs of the target compound could be optimized for antiviral activity .

Biological Activity

N-(4-carbamoylphenyl)-1-methyl-1H-indole-5-carboxamide, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O3, with a molecular weight of 293.32 g/mol. The compound features an indole core, which is significant for its pharmacological properties. The presence of both carbamoyl and carboxamide functionalities enhances its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Interaction : The compound interacts with specific enzymes or receptors, modulating their activity and influencing cellular processes. This modulation can lead to alterations in signaling pathways critical for cell survival and proliferation.

- Antimicrobial Activity : Studies have shown that the compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : The compound has been investigated for its potential to inhibit tumor growth by targeting cancer cell lines. Its unique structure allows it to interfere with various biological pathways involved in cancer progression .

Anticancer Activity

A study focusing on the anticancer properties of this compound demonstrated its effectiveness against several cancer cell lines. The compound was found to inhibit cell proliferation in a dose-dependent manner. For instance, in vitro assays revealed that at concentrations above 50 µM, the compound significantly reduced the viability of colorectal (HCT116) and lung (NCI-H460) carcinoma cells .

Antimicrobial Effects

In antimicrobial assays, this compound showed promising results against various bacterial strains. Its Minimum Inhibitory Concentration (MIC) values ranged from 10 to 20 µg/mL against Gram-positive bacteria, indicating strong antibacterial activity.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated HCT116 colorectal cancer cells with varying concentrations of this compound. The results indicated that treatment with 100 µM of the compound resulted in a 75% reduction in cell viability after 48 hours. Mechanistic studies suggested that this reduction was due to apoptosis induction mediated by caspase activation .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed that at an MIC of 15 µg/mL, the compound effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize N-(4-carbamoylphenyl)-1-methyl-1H-indole-5-carboxamide?

The synthesis typically involves multi-step reactions, including condensation, amide coupling, and functional group modifications. For example, related indole carboxamides are synthesized via nucleophilic substitution or coupling reactions using intermediates like 1-methyl-1H-indole-5-carboxylic acid (precursor with CAS RN 186129-25-9) . Post-synthesis purification often employs column chromatography or recrystallization. Key steps include activating carboxylic acid groups (e.g., using EDCl/HOBt) for amide bond formation with 4-carbamoylaniline derivatives. Impurities such as ethyl 3-(2-(((4-carbamoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (Dabigatran Impurity 19) highlight the need for rigorous quality control during synthesis .

Basic: What analytical techniques are used to confirm the structural integrity of this compound?

Structural validation relies on:

- H-NMR and C-NMR spectroscopy : To confirm proton and carbon environments (e.g., indole ring protons at δ 7.0–8.0 ppm, carbamoyl NH signals at δ ~6.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H] calculated for CHNO: 280.1086; observed: 280.1090) .

- Melting Point Analysis : Consistency with literature values (e.g., analogs in show melting points between 153–194°C).

Advanced: How do computational studies predict the interaction of this compound with viral proteins?

Molecular docking and dynamics simulations evaluate binding modes. For instance, a structurally similar compound (compound 36 in ) exhibited binding affinities of -8.8 kcal/mol to SARS-CoV-2 envelope protein and -10.1 kcal/mol to nucleocapsid protein. Researchers use software like AutoDock Vina or Schrödinger Suite, optimizing parameters such as grid box size (e.g., 25 ų centered on the active site) and scoring functions (e.g., MM-GBSA). Validation involves comparing results with experimental IC values or mutagenesis data .

Advanced: What strategies address contradictions in biological activity data across studies?

Discrepancies (e.g., varying IC values in cytotoxicity assays) can arise from differences in cell lines, assay protocols, or compound purity. Mitigation strategies include:

- Method Triangulation : Cross-validate using orthogonal assays (e.g., MTT, apoptosis markers, and caspase-3 activation) .

- Structural Confirmation : Re-analyze compound purity via HPLC and NMR if activity diverges from literature .

- Standardized Protocols : Adhere to guidelines like NIH’s Assay Guidance Manual for reproducibility.

Advanced: How do substituent modifications on the indole ring influence anticancer activity?

Structure-activity relationship (SAR) studies demonstrate that:

- Electron-withdrawing groups (e.g., -Cl, -NO) enhance apoptosis in Bcl-2/Mcl-1 inhibition (e.g., compound 10l in with a nitro group showed 14% yield and potent activity).

- Hydrophobic substituents (e.g., naphthalen-1-ylmethyl) improve membrane permeability, as seen in analogs with -8.8 kcal/mol binding affinity .

- Positional effects : Modifications at the indole 5-position (carboxamide) are critical for target engagement, while 1-methyl groups reduce metabolic degradation .

Advanced: What in vitro and in vivo models are suitable for evaluating this compound’s pharmacokinetics?

- In Vitro : Use Caco-2 cell monolayers for permeability assays and cytochrome P450 isoforms (CYP3A4, CYP2D6) for metabolic stability .

- In Vivo : Rodent models assess bioavailability and half-life. For example, SAR216471 ( ), a related P2Y12 antagonist, showed potent antiplatelet activity in rats, guiding dose optimization for thrombosis studies.

Basic: What safety precautions are recommended when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and P95 respirators to avoid inhalation of aerosols .

- Ventilation : Use fume hoods during synthesis to mitigate respiratory irritation (H335 hazard) .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Advanced: How is this compound’s selectivity evaluated against off-target receptors?

Selectivity profiling involves:

- Panel Screening : Test against >50 kinases or GPCRs (e.g., Eurofins Cerep panels).

- Computational Off-Target Prediction : Tools like SwissTargetPrediction identify potential interactors based on structural similarity.

- Biophysical Assays : Surface plasmon resonance (SPR) or thermal shift assays quantify binding to non-target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.